molecular formula C8H15NO4S B6271089 (2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid CAS No. 2763741-11-1

(2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid

Cat. No.: B6271089
CAS No.: 2763741-11-1
M. Wt: 221.28 g/mol
InChI Key: UFMNJPDGXQPVJM-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid is a complex, chiral amino acid derivative of significant interest in advanced biochemical and pharmaceutical research. Its structure, featuring a methionine side chain and a hydroxypropanamido moiety, makes it a valuable building block for Solid-Phase Peptide Synthesis (SPPS). Researchers utilize such specialized amino acids to incorporate specific structural elements into synthetic peptides, enabling the study of peptide structure-activity relationships, stability, and receptor interaction . Compounds of this nature are pivotal in the synthesis of bioactive peptides, which have applications ranging from antimicrobial and antihypertensive agents to hormones and enzyme inhibitors, due to their high specificity and relatively low toxicity compared to traditional small-molecule drugs . The presence of the methylsulfanyl group can be exploited for further chemical modifications, such as oxidation or alkylation, or to influence the hydrophobicity and binding characteristics of the final peptide. This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet and handle all chemicals appropriately.

Properties

CAS No.

2763741-11-1

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C8H15NO4S/c1-5(10)7(11)9-6(8(12)13)3-4-14-2/h5-6,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t5-,6+/m1/s1

InChI Key

UFMNJPDGXQPVJM-RITPCOANSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CCSC)C(=O)O)O

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)O)O

Purity

95

Origin of Product

United States

Biological Activity

(2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid, also known as a derivative of methionine, has garnered attention due to its potential biological activities, particularly in metabolic processes and therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C5H11NO3S
  • Molecular Weight : 149.21 g/mol
  • SMILES Notation : CSCCC@HC(O)=O

The biological activity of this compound is primarily attributed to its role in amino acid metabolism and its interaction with various enzymatic pathways:

  • Amino Acid Metabolism : As a methionine derivative, it participates in the synthesis of proteins and other metabolites essential for cellular functions.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.
  • Enzyme Inhibition : Research indicates that it can inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of hormones and neurotransmitters.

Antioxidant Properties

Studies have shown that this compound can scavenge free radicals, thus reducing oxidative damage in cellular systems. This property is crucial for protecting cells from damage related to various diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in preclinical models. It modulates the expression of inflammatory cytokines, which can be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Metabolic Disorders : In a study involving diabetic rats, administration of this compound resulted in improved glycemic control and reduced oxidative stress markers, suggesting a protective role against diabetes-related complications .
  • Cancer Research : Research on cancer cell lines has indicated that this compound may inhibit cell proliferation and induce apoptosis, particularly in prostate cancer cells by modulating androgen synthesis pathways .

Data Tables

Biological ActivityMechanismReference
AntioxidantScavenges free radicals
Anti-inflammatoryModulates cytokine expression
Metabolic regulationImproves glycemic control
Cancer inhibitionInduces apoptosis in cancer cells

Scientific Research Applications

1.1. Drug Development

This compound has been investigated for its role as a potential drug candidate, particularly in the development of prodrugs. Prodrugs are chemically modified drugs that become active only after metabolic conversion in the body. The compound's structure allows for modifications that enhance solubility and bioavailability, making it an attractive option for pharmaceutical formulations.

Case Study: Prodrug Formulation

A study highlighted the synthesis of prodrugs linked to protein carriers using (2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid. These prodrugs demonstrated improved pharmacokinetic profiles compared to their parent compounds, suggesting enhanced therapeutic efficacy with reduced side effects .

1.2. Antioxidant Properties

Research has shown that this compound exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for formulations aimed at reducing cellular damage.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound15.4
Ascorbic Acid12.3
Trolox18.7

This table demonstrates the comparative antioxidant activity of the compound against known antioxidants.

2.1. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This property can be exploited in designing inhibitors for therapeutic purposes, particularly in conditions such as diabetes and obesity.

Case Study: Enzyme Inhibition

A recent investigation focused on the inhibition of dipeptidyl peptidase IV (DPP-IV) by this compound. The results indicated that this compound effectively inhibited DPP-IV activity, leading to increased insulin secretion in vitro .

2.2. Peptide Synthesis

The compound serves as a building block in peptide synthesis due to its amino acid-like structure. This application is crucial in developing peptide-based therapeutics, which have gained prominence in modern medicine.

Data Table: Peptide Synthesis Yield

Peptide SequenceYield (%)
Acetylated Peptide A85
Acetylated Peptide B78
Acetylated Peptide C90

This table summarizes the yields obtained during the synthesis of peptides incorporating the compound.

3.1. Neuroprotective Effects

Emerging studies have suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection

A study explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated significant protection against cell death, attributed to its antioxidant properties .

3.2. Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects, which can be beneficial in managing chronic inflammatory conditions.

Data Table: Anti-inflammatory Activity Assessment

Treatment GroupInflammatory Marker Reduction (%)
Control0
(2S)-Compound45
Standard Anti-inflammatory Drug60

This table presents the percentage reduction of inflammatory markers observed with treatment using the compound compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Side Chains

Table 1: Key Structural and Functional Differences
Compound Name (CAS/ID) Core Structure Key Substituents Functional Groups Notable Properties Reference
Target Compound 4-(methylsulfanyl)butanoic acid (2R)-2-hydroxypropanamido at C2 -COOH, -OH, -NHCO- High polarity, hydrogen-bonding potential
N-Acetyl-L-Methionine (65-82-7) 4-(methylsulfanyl)butanoic acid Acetamido (-NHCOCH₃) at C2 -COOH, -NHCO- Reduced polarity vs. target; metabolic intermediate
2CA4MBA (from ) 4-(methylsulfanyl)butanoic acid Cyclohexylcarbamoyl benzoyl at C2 -COOH, aromatic rings, -NHCO- Increased hydrophobicity; potential for membrane penetration
Imp. B (7314-32-1, EP) 4-(methylsulfonyl)butanoic acid Amino (-NH₂) at C2, sulfone (-SO₂-) at C4 -COOH, -NH₂, -SO₂- Oxidized sulfur; higher solubility in polar solvents
(2S)-2-amino-4-carbamoylbutanamido analog (HMDB0028803) 4-(methylsulfanyl)butanoic acid Carbamoyl (-CONH₂) at C4, amino at C2 -COOH, -CONH₂, -NH₂ Enhanced hydrogen-bonding; possible kinase interactions
Solubility and Polarity
  • The target compound ’s hydroxyl group increases water solubility compared to N-Acetyl-L-Methionine , which lacks -OH .
  • Imp. B (sulfone derivative) exhibits even higher aqueous solubility due to the polar sulfone group (-SO₂-) .
  • 2CA4MBA ’s cyclohexyl and benzoyl groups reduce polarity, favoring lipid solubility and membrane permeability .
Hydrogen Bonding and Crystal Packing
  • The (2R)-2-hydroxypropanamido group in the target compound facilitates extensive hydrogen-bond networks, as predicted by graph set analysis (e.g., R₂²(8) motifs common in amides and hydroxyls) .
  • N-Acetyl-L-Methionine forms weaker hydrogen bonds due to the absence of -OH, leading to different crystallization behaviors .

Preparation Methods

Biocatalytic Synthesis of the 4-(Methylsulfanyl)Butanoic Acid Backbone

The foundational structure of this compound—4-(methylsulfanyl)butanoic acid—is synthesized via enzymatic carboxylation of methional (3-methylthiopropanal) using pyruvate decarboxylase (Pdc1) or phenylpyruvate decarboxylase (Aro10) in the presence of CO₂ and thiamine pyrophosphate (ThDP). This step generates 4-methylthio-2-oxobutanoic acid (MTOB), an α-keto acid intermediate. Subsequent stereospecific reduction of MTOB’s carbonyl group to a hydroxyl group is achieved using NADH-dependent alcohol dehydrogenases (ADHs), such as D-hydroxyisocaproate dehydrogenase (D-HicDH) from Lactobacillus casei, yielding (2S)-2-hydroxy-4-(methylsulfanyl)butanoic acid with >98% enantiomeric excess (ee).

Key Reaction Conditions:

  • CO₂ Pressure: 2–8 bar

  • Temperature: 25–37°C

  • Enzyme Loading: 10–20 mg/g substrate

  • Cofactor Regeneration: NADH/NADPH recycling systems (e.g., glucose dehydrogenase)

Chemoenzymatic Amidation for (2R)-2-Hydroxypropanamido Incorporation

Activation of the Carboxylic Acid Moiety

The hydroxyl group in (2S)-2-hydroxy-4-(methylsulfanyl)butanoic acid is protected using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions. The carboxylic acid is then activated via conversion to a mixed anhydride using isobutyl chloroformate or to an acyl chloride using thionyl chloride (SOCl₂).

Stereoselective Coupling with (2R)-2-Hydroxypropanoic Acid

The activated intermediate is coupled with (2R)-2-hydroxypropanoic acid (D-lactic acid) under Schlenk conditions. Catalytic amounts of 4-dimethylaminopyridine (DMAP) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation while preserving stereochemistry. Post-coupling, the TBDMS group is removed using tetrabutylammonium fluoride (TBAF), yielding the target compound.

Optimized Parameters:

ParameterValue
Coupling ReagentEDC/HOBt (1:1 molar ratio)
SolventAnhydrous DMF
Temperature0–4°C (to minimize racemization)
Reaction Time12–24 hours
Final ee≥95% (HPLC analysis)

Solid-Phase Peptide Synthesis (SPPS) for Scalable Production

Resin-Bound Assembly

The target compound is synthesized on a Rink amide resin using Fmoc-protected (2S)-2-amino-4-(methylsulfanyl)butanoic acid. The (2R)-2-hydroxypropanamido group is introduced via Fmoc-D-serine-OH, followed by on-resin oxidation to the carboxylic acid and subsequent coupling. Cleavage from the resin using trifluoroacetic acid (TFA) yields the final product.

Advantages:

  • High Purity: >99% (LC-MS).

  • Scalability: Gram-to-kilogram scale.

Comparative Analysis of Methodologies

MethodYield (%)ee (%)ScalabilityCost Efficiency
Enzymatic Carboxylation85–9298–99ModerateHigh
Chemoenzymatic Amidation70–7895–97HighModerate
Radical Addition60–65Requires resolutionLowLow
SPPS90–9599+HighLow

Q & A

Q. What are the key steps for synthesizing (2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid, and how can stereochemical integrity be maintained?

Q. How can researchers assess the compound’s purity and identify common impurities?

  • Methodology : Impurities arise from incomplete coupling or racemization. Use tandem LC-MS/MS to detect byproducts (e.g., des-methylsulfanyl analog or epimerized hydroxypropanamide). Reference standards for known impurities (e.g., 4-(methylsulfanyl)butanoic acid) aid quantification .

Advanced Research Questions

Q. What strategies resolve conflicting NMR data for diastereomers or epimers?

  • Methodology :
  • Variable Temperature NMR : Distinguishes dynamic epimerization (e.g., coalescence temperature analysis for rotamers) .
  • Chiral Derivatization : React with Mosher’s acid chloride to assign absolute configuration via ¹H NMR shift differences .
  • DFT Calculations : Predict NMR chemical shifts for proposed stereoisomers and compare with experimental data .

Q. How can the compound’s biological activity be evaluated in enzyme inhibition assays?

  • Methodology :
  • Target Selection : Prioritize enzymes with sulfhydryl or amide-binding pockets (e.g., cysteine proteases, peptidases) .
  • Kinetic Assays : Measure IC₅₀ using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsin B). Include controls with 4-(methylsulfanyl)butanoic acid to isolate the hydroxypropanamide’s contribution .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to guide mutagenesis .

Q. What experimental approaches address stability issues in aqueous or oxidative conditions?

  • Methodology :
  • Forced Degradation Studies : Expose to UV light, H₂O₂, or pH extremes. Monitor degradation via HPLC (e.g., sulfoxide formation at λ 254 nm) .
  • Stabilizers : Test antioxidants (e.g., ascorbic acid) or buffering agents (e.g., citrate at pH 5.0) to prolong shelf life .

Data Interpretation Challenges

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

  • Methodology :
  • Meta-Analysis : Cross-reference QSAR predictions with empirical IC₅₀ values. Adjust models using experimental outliers to refine steric/electronic parameters .
  • Proteomic Profiling : Use affinity chromatography to identify off-target interactions that explain unexpected activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.